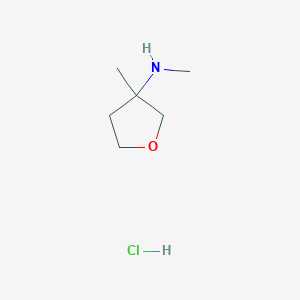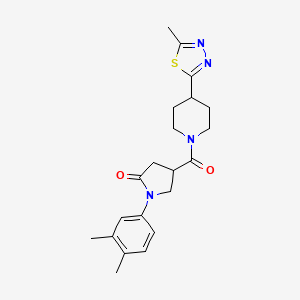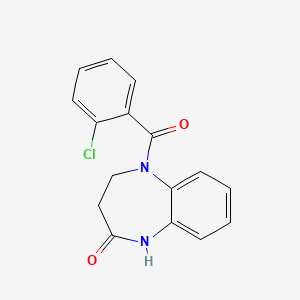![molecular formula C23H20N2O4S B2941959 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-31-1](/img/structure/B2941959.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that contains a benzoxazole moiety. Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl) aniline .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, benzoxazole derivatives can undergo electrophilic substitution, cyclization, reduction, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Inhibition of Matrix Metalloproteinases (MMPs)
Compounds that combine benzisothiazole and 4-thiazolidinone frameworks, such as the ones described by Incerti et al. (2018), have been designed and synthesized to verify their effectiveness in affecting the inflammatory/oxidative process. These compounds have shown appreciable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at nanomolar levels, suggesting that N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide could also serve as a candidate for the development of new anti-inflammatory or wound healing agents due to its structural similarity (Incerti et al., 2018).
Antiproliferative Activity Against Cancer Cell Lines
Stefely et al. (2010) reported on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which inhibited cancer cell growth, indicating that similar structures could have utility in cancer research, specifically in developing new antiproliferative agents against cancer cell lines. The synthesis approach and the observed structure-activity relationship (SAR) could provide a blueprint for exploring the therapeutic potential of this compound in oncology (Stefely et al., 2010).
PPARgamma Agonists for Antidiabetic Activity
The work by Cobb et al. (1998) on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists highlights the design and synthesis of compounds with antidiabetic activity. Given the role of PPARgamma agonists in managing type 2 diabetes through improving insulin sensitivity, research into similar compounds like this compound could open new avenues for the treatment of diabetes (Cobb et al., 1998).
Herbicide Development
The study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide by Viste et al. (1970) represents a class of benzamides with herbicidal activity, indicating the potential application of similar structures in developing new herbicides. This suggests that this compound could be researched for agrichemical applications, specifically as a novel herbicide (Viste et al., 1970).
Mecanismo De Acción
Target of Action
The compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide, exhibits significant insecticidal activity . It targets the GABA receptors in insects, specifically the lepidopteran pests . GABA (gamma-aminobutyric acid) receptors are crucial in the nervous system, playing a role in reducing neuronal excitability.
Mode of Action
This compound interacts with its targets, the GABA receptors, by allosterically inhibiting the GABA-activated chloride channels in insect nerve cells . This inhibition disrupts the normal functioning of the nervous system in the insects, leading to their demise .
Biochemical Pathways
It’s known that the compound interferes with the gabaergic system in insects . By inhibiting the GABA receptors, it disrupts the chloride ion flow into the neurons, leading to neuronal excitability and, ultimately, the death of the insect .
Pharmacokinetics
The compound’s insecticidal activity suggests it is likely absorbed and distributed within the insect’s body to exert its effects .
Result of Action
The primary result of the compound’s action is the death of the insect . By inhibiting the GABA receptors, the compound disrupts the normal functioning of the insect’s nervous system, leading to increased neuronal excitability and, ultimately, the insect’s death .
Action Environment
Like other insecticides, factors such as temperature, humidity, and the presence of other chemicals could potentially influence its effectiveness .
Direcciones Futuras
The future research in this field could focus on synthesizing new benzoxazole derivatives with improved biological activities. There is also a need for more in-depth studies to understand the mechanism of action of these compounds . The development of new synthetic methods could also be a promising area of research .
Análisis Bioquímico
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects
Cellular Effects
Benzoxazole derivatives have been reported to exhibit anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoxazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Studies on similar benzoxazole derivatives could provide insights into potential effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPNOGIMBPHFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2941877.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)





![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2941899.png)